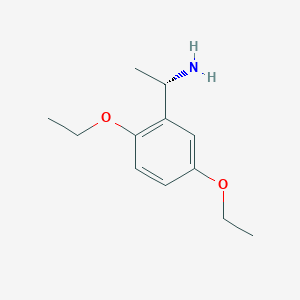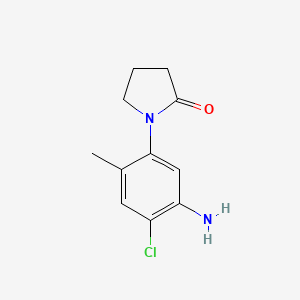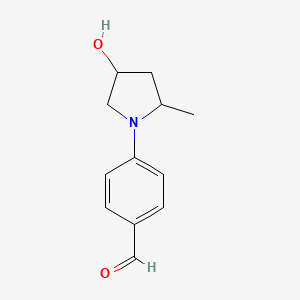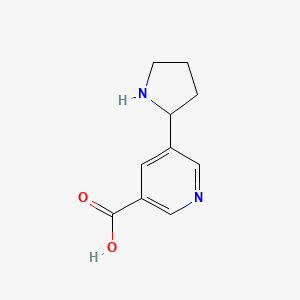
(1S)-1-(2,5-diethoxyphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,5-diethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-diethoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-diethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,5-diethoxybenzaldehyde with an amine source (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
(1S)-1-(2,5-diethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions may introduce new functional groups onto the aromatic ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (1S)-1-(2,5-diethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the compound’s structure.
相似化合物的比较
Similar Compounds
(1R)-1-(2,5-diethoxyphenyl)ethanamine: The enantiomer of the compound, which may have different biological activities.
2,5-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
Phenethylamine: The parent compound, which serves as a backbone for many derivatives with diverse activities.
Uniqueness
(1S)-1-(2,5-diethoxyphenyl)ethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its diethoxy substitution pattern on the aromatic ring may influence its reactivity and interactions with biological targets.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
(1S)-1-(2,5-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3/t9-/m0/s1 |
InChI 键 |
GAPJNNBBZOWNHM-VIFPVBQESA-N |
手性 SMILES |
CCOC1=CC(=C(C=C1)OCC)[C@H](C)N |
规范 SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)






![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)



